5-Fluoro-2-methoxyisonicotinic acid

Description

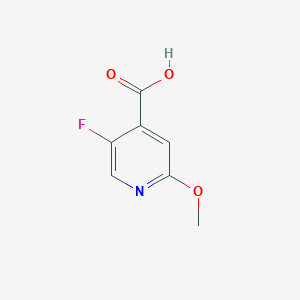

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSDXJOTYUMLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660548 | |

| Record name | 5-Fluoro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-30-1 | |

| Record name | 5-Fluoro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxyisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxyisonicotinic acid, identified by the CAS Number 884495-30-1 , is a fluorinated pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and drug development.[1] Its structural features, namely the presence of a fluorine atom and a methoxy group on the isonicotinic acid scaffold, make it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, analytical methodologies for its characterization, and its applications in the development of novel therapeutics, particularly in oncology and the study of enzyme inhibition.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

| Property | Value | Source |

| CAS Number | 884495-30-1 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | White Powder | [1] |

| Boiling Point | 372°C at 760 mmHg | [1] |

| Purity | ≥95% | [1] |

| Storage | 2-8°C, under inert gas | [1] |

Synthesis of this compound: A Conceptual Workflow

While specific, detailed industrial synthesis protocols are often proprietary, a plausible and scientifically sound synthetic route can be conceptualized based on established organic chemistry principles for related fluorinated heterocycles. A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations.

A potential synthetic pathway could commence from a readily available di-substituted pyridine precursor. The introduction of the fluorine atom can often be achieved via nucleophilic aromatic substitution on an activated pyridine ring. The methoxy group can be introduced through a nucleophilic substitution of a suitable leaving group, such as a chlorine atom, with sodium methoxide. Finally, hydrolysis of an ester or nitrile group at the 4-position would yield the desired carboxylic acid.

Conceptual Synthesis Workflow Diagram

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.[1]

Role in Oncology Research

Fluorinated compounds, such as the well-known anticancer drug 5-fluorouracil (5-FU), have long been a cornerstone of chemotherapy.[2][3] The fluorine atom in these molecules can block metabolic pathways essential for cancer cell proliferation.[2] this compound can be utilized to synthesize analogs of existing anticancer agents or novel compounds that target specific biological pathways involved in cancer progression. Its structure is valuable for developing molecules that can interact with specific biological targets, aiding in the discovery and development of more effective and targeted cancer treatments.[1]

Enzyme Inhibition

The unique electronic properties of the fluorine atom can lead to strong interactions with enzyme active sites. Therefore, derivatives of this compound are explored as potential enzyme inhibitors. By designing molecules that fit into the active site of a target enzyme, researchers can modulate its activity, which is a key strategy in treating a wide range of diseases.[1]

Signaling Pathway Modulation (Hypothetical)

While specific signaling pathways modulated by derivatives of this compound are not extensively documented in publicly available literature, a hypothetical scenario can be envisioned based on the known mechanisms of other fluorinated drugs. For instance, a drug candidate synthesized from this intermediate could potentially inhibit a kinase involved in a cancer cell signaling cascade, thereby blocking downstream proliferative signals.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.

Analytical Methodologies

The characterization and purity assessment of this compound are crucial for its application in synthesis and biological studies. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a suitable technique for determining the purity of this compound. While a specific validated method is not publicly available, a general protocol can be proposed based on methods used for similar aromatic carboxylic acids.

Exemplary HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., methanol or the mobile phase).

This method would allow for the separation of the target compound from potential impurities and starting materials, enabling accurate purity assessment.

Analytical Workflow Diagram

Caption: A typical analytical workflow for the characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine ring and the protons of the methoxy group would exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, and the coupling with the fluorine atom would provide further structural confirmation.

-

¹⁹F NMR: Fluorine-19 NMR would show a signal corresponding to the fluorine atom, and its chemical shift would be indicative of its electronic environment.

A commercial supplier notes that the NMR of their product "Conforms to Structure," indicating that this is a standard quality control measure.[1]

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and the strategic placement of the fluoro and methoxy functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. A comprehensive understanding of its synthesis, analytical characterization, and potential applications is essential for researchers and scientists working to advance the frontiers of medicine. The continued exploration of derivatives of this compound is likely to yield new and improved treatments for a variety of diseases.

References

-

Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. National Institutes of Health. [Link]

-

The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells. PubMed. [Link]

-

Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. [Link]

-

Pharmacologic modulation of 5-fluorouracil by folinic acid and pyridoxine for treatment of patients with advanced breast carcinoma. National Institutes of Health. [Link]

-

Synthesis of 5‐Fluorocytosine Using 2‐Cyano‐2‐fluoroethenolate as a Key Intermediate. Chemistry Europe. [Link]

-

Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. ResearchGate. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

-

A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. National Institutes of Health. [Link]

-

Quick HPLC-PDA Method for Simultaneous Determination of Five Selected Quinolones in Commercial Pharmaceutical Formulations. ResearchGate. [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

-

Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. Radboud University. [Link]

-

2-fluoro-5-maleimidobenzoic Acid-Linked Albumin Drug (MAD) Delivery for Selective Systemic Targeting of Metastatic Prostate Cancer. PubMed. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-2-methoxyisonicotinic acid molecular weight

An In-Depth Technical Guide to 5-Fluoro-2-methoxyisonicotinic Acid

Abstract

This compound is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features—a pyridine core, a fluorine atom, and a methoxy group—impart desirable physicochemical properties that are frequently sought in the development of novel therapeutic agents. This guide provides a comprehensive overview of its molecular characteristics, the strategic importance of its functional groups in drug design, robust analytical methods for its characterization, and practical, field-proven protocols for its use in a research setting. This document is intended for researchers, chemists, and drug development professionals who utilize specialized chemical intermediates to advance programs in areas such as oncology and infectious diseases.[1]

Core Physicochemical Properties

A thorough understanding of a chemical intermediate's properties is the foundation of its effective application. This compound is typically supplied as a white to off-white powder with purity levels of 95% or higher.[1][2] Its key molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |

| Molecular Weight | 171.13 g/mol | [1][3][4] |

| CAS Number | 884495-30-1 | [2][3][5] |

| Appearance | White Powder | [1] |

| Boiling Point | ~372 °C at 760 mmHg | [1] |

| Density | ~1.4 g/cm³ | [2] |

| Flash Point | ~178.7 °C | [2] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Strategic Rationale in Medicinal Chemistry: The Role of Fluorine and Methoxy Moieties

The utility of this compound as a synthetic intermediate is not accidental; it is a direct result of the strategic incorporation of fluorine and a methoxy group, two functionalities with profound implications in drug design.

The Fluorine Advantage: The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry. The small size and high electronegativity of the fluorine atom can dramatically alter a molecule's properties.[6] Key benefits include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[6]

-

Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the potency and selectivity of a compound.[6]

-

Modulation of Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.[6]

The Methoxy Group Influence: The methoxy (-OCH₃) group is another privileged functionality. It can act as a hydrogen bond acceptor and its steric bulk and electronic properties can be used to fine-tune a molecule's conformation and interaction with its target. It can also block sites of potential metabolism.

The combination of these groups on a pyridine scaffold—a common motif in pharmaceuticals—makes this acid a high-value precursor for creating novel bioactive compounds with potentially optimized pharmacokinetic and pharmacodynamic profiles.[1]

Synthesis and Reactivity Overview

While specific proprietary synthesis routes may vary, a conceptual pathway for producing this compound can be logically deduced from standard organic chemistry principles. A plausible approach involves the functionalization of a pre-existing pyridine ring. The diagram below illustrates a general, conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

The primary reactive handle on the final molecule is the carboxylic acid group. This group is readily activated for a variety of coupling reactions, most notably the formation of amides, which are fundamental linkages in a vast number of pharmaceutical agents.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a starting material is a non-negotiable step in any research or development workflow. A multi-pronged analytical approach is required for robust validation.

Caption: Standard workflow for the analytical verification of a chemical intermediate.

A. Mass Spectrometry (MS) Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse technique for confirming molecular weight and assessing purity.[7][8]

-

Expected Ionization: In positive electrospray ionization (ESI+) mode, the expected protonated molecule would be [M+H]⁺ at an m/z of 172.13. In negative mode (ESI-), the deprotonated molecule [M-H]⁻ would appear at an m/z of 170.13.

-

Purity Assessment: The purity is determined by the relative area of the main peak in the chromatogram compared to any impurity peaks.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for confirming the precise chemical structure. While an experimental spectrum is definitive, the expected signals can be predicted based on the structure.

-

¹H NMR:

-

Aromatic Protons: Two signals are expected in the aromatic region (~7.5-8.5 ppm). One proton is adjacent to the nitrogen and the other is adjacent to the fluorine. Each will appear as a doublet due to coupling with the other aromatic proton and potentially smaller couplings to the fluorine atom.

-

Methoxy Protons: A sharp singlet integrating to three protons is expected around 3.9-4.1 ppm.

-

-

¹³C NMR: The spectrum will show seven distinct carbon signals, including those for the methoxy group, the carboxylic acid, and the five carbons of the pyridine ring. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.

Applications in Drug Discovery

This compound serves as a key intermediate for synthesizing more complex molecules, particularly in the fields of oncology and infectious diseases.[1] Its carboxylic acid functionality allows it to be easily "clicked" into place, forming amide or ester bonds with other fragments to build a final drug candidate.

Caption: Use of the acid as a building block in an amide coupling reaction.

This building block approach is central to combinatorial chemistry and lead optimization, where different fragments are combined to explore structure-activity relationships (SAR) and refine the properties of a potential drug.

Experimental Protocols

The following protocols represent standard, self-validating procedures for the handling and use of this compound in a laboratory setting.

Protocol 1: Quality Control and Purity Verification by LC-MS

Rationale: This protocol ensures the identity and purity of the received material before its use in synthesis, preventing the waste of valuable downstream materials and time. The inclusion of a blank run validates that the system is clean.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this stock 1:100 in the same solvent for analysis.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Conditions:

-

Ionization Mode: ESI, positive and negative.

-

Scan Range: m/z 50-500.

-

-

Procedure: a. Inject a solvent blank (1:1 acetonitrile/water) to establish a baseline and check for system contamination. b. Inject the prepared sample.

-

Data Analysis: a. Confirm the absence of significant peaks in the blank run. b. In the sample run, identify the peak corresponding to the compound. c. Verify the mass in the corresponding mass spectrum ([M+H]⁺ ≈ 172.13 and/or [M-H]⁻ ≈ 170.13). d. Calculate purity by integrating the peak area of the product and any impurities (Area % at a specific wavelength, e.g., 254 nm).

Protocol 2: General Procedure for Amide Coupling

Rationale: This protocol details a standard method for utilizing the carboxylic acid to form an amide bond, a fundamental reaction in pharmaceutical synthesis. The use of common coupling reagents like HATU ensures high efficiency and yield.

Methodology:

-

Reagent Preparation:

-

To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add a suitable amine coupling partner (1.1 eq).

-

Dissolve the solids in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF, or dichloromethane, DCM).

-

-

Reaction Setup:

-

Place the vial under an inert atmosphere (nitrogen or argon). This is crucial to prevent side reactions with atmospheric moisture.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.

-

In a separate vial, dissolve the coupling reagent, such as HATU (1.2 eq), in the same anhydrous solvent.

-

-

Execution:

-

Slowly add the coupling reagent solution to the stirred mixture of acid, amine, and base at room temperature.

-

Allow the reaction to stir at room temperature for 4-16 hours.

-

-

Monitoring:

-

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

-

Conclusion

This compound is a well-characterized and highly versatile chemical intermediate. Its value is derived from a strategically designed structure that combines the stability and binding advantages of a fluorine atom with the modulating properties of a methoxy group on a biologically relevant pyridine core. By employing robust analytical verification and standardized synthetic protocols, researchers can effectively leverage this compound to construct novel molecules with therapeutic potential, thereby accelerating the drug discovery and development process.

References

- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com.

- This compound, 884495-30-1. Allfluoro pharmaceutical co. ltd.

- This compound. CAYMAN CHEM.

- 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902. PubChem.

- 5-Fluoro-2-methoxynicotinic acid | CAS 884494-82-0. Santa Cruz Biotechnology.

- 5-Fluoro-2-methoxybenzoic Acid Manufacturer. Enanti Labs.

- 5-Fluoro-2-methoxynicotinic acid. ChemNet.

- CAS 884495-30-1 | this compound supply. Guidechem.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- This compound (C7H6FNO3). PubChemLite.

- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. PubMed.

- Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

- Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. National Institutes of Health (NIH).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum. ChemicalBook.

- 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum. ChemicalBook.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. This compound,884495-30-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-2-methoxyisonicotinic acid chemical properties

Part 1: Executive Summary & Strategic Value

5-Fluoro-2-methoxyisonicotinic acid (CAS 884495-30-1) represents a high-value scaffold in modern medicinal chemistry, particularly within the development of kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the interplay between the electron-withdrawing fluorine atom at the C5 position and the electron-donating methoxy group at the C2 position of the pyridine ring.

This substitution pattern offers three distinct advantages for drug design:

-

Metabolic Stability: The C5-fluorine blocks a common site of oxidative metabolism (P450-mediated oxidation), extending the half-life of derived pharmacophores.

-

Conformational Control: The intramolecular electrostatic repulsion between the fluorine atom and adjacent carbonyl substituents can lock the molecule into bioactive conformations.

-

Lipophilicity Modulation: The methoxy group creates a "lipophilic cap" while maintaining hydrogen bond acceptor capability, optimizing blood-brain barrier (BBB) penetration for CNS targets.

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted properties essential for formulation and synthesis planning.

| Property | Value | Notes |

| CAS Number | 884495-30-1 | Verified Identity |

| IUPAC Name | 5-Fluoro-2-methoxy-4-pyridinecarboxylic acid | |

| Molecular Formula | C₇H₆FNO₃ | |

| Molecular Weight | 171.13 g/mol | |

| Appearance | White to Off-White Powder | Crystalline solid |

| Solubility | DMSO (>50 mg/mL), Methanol | Poor water solubility at neutral pH |

| pKa (Acid) | 3.8 – 4.1 (Predicted) | More acidic than isonicotinic acid due to F-induction |

| logP | ~1.2 (Predicted) | Moderate lipophilicity |

| Melting Point | >180°C (Decomposes) | Exact MP varies by crystal form |

Part 3: Synthetic Architecture

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy. This route is preferred over direct fluorination due to regioselectivity control.

Mechanism of Action

The C2 position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen. The presence of a leaving group (Cl or F) at C2 allows for displacement by a methoxide ion. The C5-fluorine remains stable under these conditions due to the lack of ortho/para activation relative to the nitrogen for SNAr, ensuring the final product retains the critical fluorine substituent.

Pathway Visualization

Figure 1: Strategic synthesis via SNAr displacement of 2-chloro precursor.

Part 4: Chemical Reactivity & Derivatization

Researchers must understand the reactivity profile to utilize this building block effectively.

Amide Coupling (Primary Application)

The carboxylic acid moiety is the primary handle for derivatization.

-

Challenge: The electron-deficient pyridine ring can make the carboxylate less nucleophilic, requiring efficient activation.

-

Solution: Use of HATU or T3P ensures rapid conversion to the active ester, minimizing racemization (if chiral amines are used) and side reactions.

Demethylation (Side Reaction Risk)

Under strongly acidic conditions (e.g., BBr3 or concentrated HBr), the 2-methoxy group can be cleaved to yield the 2-pyridone (2-hydroxy) tautomer.

-

Mitigation: Avoid strong Lewis acids during deprotection steps of other functional groups.

SNAr at C5 (Advanced Functionalization)

While the C5-fluorine is stable, it can be displaced by strong nucleophiles (thiols, azides) under forcing conditions (high heat, microwave), allowing for late-stage diversification.

Figure 2: Divergent reactivity profile for library generation.

Part 5: Detailed Experimental Protocols

The following protocols are designed to be self-validating , meaning the observer can visually or analytically confirm success at key checkpoints.

Protocol A: Synthesis via SNAr (From 2-Chloro Precursor)

Use this protocol if starting from 2-chloro-5-fluoroisonicotinic acid.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-fluoroisonicotinic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Activation: Add Sodium Methoxide (NaOMe, 25% in MeOH, 3.0 eq) dropwise at 0°C.

-

Checkpoint: The reaction is exothermic. Ensure temperature remains <10°C during addition to prevent decomposition.

-

-

Reaction: Heat the mixture to reflux (65°C) for 4 hours.

-

Monitoring: Monitor by LC-MS. The starting material (Cl-isotope pattern) should disappear, replaced by the product mass (M+H = 172.1).

-

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate the solvent to ~20% volume.

-

Dilute with water and acidify to pH 3-4 using 1N HCl.

-

Checkpoint: A white precipitate (the product) should form immediately upon acidification.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: High-Efficiency Amide Coupling

Standard procedure for attaching this core to an amine scaffold.

-

Activation: Dissolve This compound (1.0 eq) in DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.1 eq).

-

Causality: DIPEA deprotonates the acid; HATU forms the activated O-At ester.

-

Checkpoint: Stir for 5 minutes. The solution often turns slightly yellow.

-

-

Coupling: Add the Amine Partner (1.1 eq). Stir at Room Temperature for 2-16 hours.

-

Validation:

-

Take a 5 µL aliquot, dilute in MeCN, and inject into LC-MS.

-

Success Criteria: >95% conversion of the acid (MW 171) to the amide adduct.

-

-

Purification: The product can often be precipitated by adding water (if hydrophobic) or purified via reverse-phase Flash Chromatography (C18, Water/Acetonitrile gradient).

Part 6: Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong acids (risk of HF generation if decomposed thermally).

-

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40786902, 5-Fluoro-2-hydroxynicotinic acid (Isomer Analog). Retrieved from [Link][3][1]

-

Vanden Eynde, J. J., et al. (2014). Quaternary Ammonium Salts in Phase-Transfer Catalysis for SNAr on Pyridines. (General methodology reference for alkoxy-dehalogenation).

Sources

Introduction: Elucidating the Molecular Identity of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[1] Its structural features—a pyridine core, a carboxylic acid, a methoxy group, and a fluorine atom—make it a versatile intermediate for synthesizing novel bioactive compounds with potential applications in areas such as oncology and infectious diseases.[1]

Accurate and comprehensive structural confirmation and purity assessment are paramount in the drug development pipeline. This guide provides a senior application scientist's perspective on the multi-faceted spectroscopic characterization of this compound. We will delve into the core techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy. This document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices and the interpretation of spectral data to build a cohesive, self-validating analytical picture of the molecule.

Molecular Structure and Foundational Data

Before delving into the spectra, understanding the basic molecular properties is essential.

-

Molecular Formula: C₇H₆FNO₃

-

Molecular Weight (Monoisotopic): 171.03317 Da[2]

-

CAS Number: 884495-30-1[1]

-

Appearance: White Powder[1]

Below is the chemical structure with the standard IUPAC numbering for the pyridine ring, which will be used for all spectroscopic assignments.

Caption: Structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The Rationale for HRMS For any novel compound or key intermediate, the first and most fundamental question is: "What is its elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical first pass in structural confirmation, ruling out a vast number of alternative possibilities. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are ideal for a polar, low-molecular-weight analyte like this.[3]

Experimental Protocol: HRMS via ESI

-

Sample Preparation: A dilute solution of the analyte is prepared (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source is used.[4][5]

-

Ionization Mode: Analysis is run in both positive and negative ion modes to maximize information. The carboxylic acid moiety makes it particularly sensitive to negative ion mode detection ([M-H]⁻), while the pyridine nitrogen can be protonated in positive ion mode ([M+H]⁺).[2]

-

Data Acquisition: The instrument is calibrated, and data is acquired over a mass range of m/z 50-500.

-

Data Analysis: The measured mass of the most abundant ion (e.g., [M+H]⁺ or [M-H]⁻) is compared to the theoretical mass calculated from the molecular formula (C₇H₆FNO₃). The difference, or mass error, is calculated in parts-per-million (ppm).

Data Presentation: Predicted HRMS Data The following table summarizes the predicted exact masses for various adducts of this compound. An experimental result within 5 ppm of these values provides high confidence in the elemental composition.

| Adduct | Molecular Formula | Predicted m/z[2] | Ionization Mode |

| [M+H]⁺ | C₇H₇FNO₃⁺ | 172.04045 | Positive |

| [M+Na]⁺ | C₇H₆FNNaO₃⁺ | 194.02239 | Positive |

| [M-H]⁻ | C₇H₅FNO₃⁻ | 170.02589 | Negative |

Trustworthiness: Self-Validating Protocol The trustworthiness of this analysis is established by running both positive and negative ion modes. Observing the correct mass for both the protonated molecule ([M+H]⁺) and the deprotonated molecule ([M-H]⁻) provides two independent confirmations of the molecular weight, creating a self-validating dataset.

¹H NMR Spectroscopy

Expertise & Experience: The Rationale for ¹H NMR While HRMS confirms the elemental formula, ¹H NMR spectroscopy reveals the proton environment of the molecule. It tells us the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative quantities (integration). For this molecule, ¹H NMR is critical for confirming the substitution pattern on the pyridine ring and verifying the presence of the methoxy group.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).[6]

-

Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition: A standard proton experiment is run. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is calibrated to the residual solvent peak or TMS.

Data Presentation: Expected ¹H NMR Data (in DMSO-d₆) The table below details the predicted signals for the ¹H NMR spectrum.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

| H6 | ~8.2 - 8.4 | d | ~3-4 Hz | 1H | Proton adjacent to nitrogen is deshielded. Coupled to F at C5. |

| H3 | ~7.8 - 8.0 | d | ~8-9 Hz | 1H | Deshielded by adjacent nitrogen and carboxylic acid. Coupled to F at C5. |

| OCH₃ | ~3.9 - 4.1 | s | N/A | 3H | Typical chemical shift for a methoxy group on an aromatic ring. |

| COOH | ~13.0 - 14.0 | br s | N/A | 1H | Carboxylic acid protons are highly deshielded and often show a broad signal. |

Authoritative Grounding & Interpretation The key feature of this spectrum is the presence of two signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom.

-

H-F Coupling: The fluorine at the C5 position will couple to the protons at C6 and C3. The through-space coupling to H6 (⁴JHF) is typically smaller (~3-4 Hz), while the through-bond coupling to H3 (³JHF) is larger (~8-9 Hz). This difference in coupling constants is a powerful tool for assigning the H3 and H6 protons unambiguously.[7]

-

Chemical Shifts: The proton at C6 is expected to be further downfield than H3 due to the strong deshielding effect of the adjacent electronegative nitrogen atom.

Caption: Key ¹H-¹⁹F spin-spin couplings in the molecule.

¹³C NMR Spectroscopy

Expertise & Experience: The Rationale for ¹³C NMR ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing us to confirm the presence of all seven carbons in this compound. The chemical shifts are highly sensitive to the local electronic environment, making it possible to assign the carbonyl, aromatic, and methoxy carbons. Furthermore, coupling between carbon and fluorine (¹³C-¹⁹F coupling) provides another layer of structural confirmation.

Experimental Protocol: ¹³C NMR

-

Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR are used.

-

Acquisition: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is run. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Presentation: Expected ¹³C NMR Data (in DMSO-d₆) The table below details the predicted signals for the proton-decoupled ¹³C NMR spectrum.

| Assignment | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant (¹JCF, ²JCF) | Rationale |

| COOH | ~165 - 170 | d | ~3-5 Hz | Typical carboxylic acid carbon shift.[8] Coupled to F (⁴JCF). |

| C2 | ~160 - 164 | d | ~10-15 Hz | Carbon attached to both N and O is highly deshielded. Coupled to F (³JCF). |

| C5 | ~155 - 159 | d | ~230-250 Hz | Carbon directly bonded to F shows a large one-bond coupling constant. |

| C4 | ~145 - 150 | d | ~15-20 Hz | Aromatic carbon adjacent to C-F bond. Coupled to F (²JCF). |

| C6 | ~140 - 145 | d | ~15-20 Hz | Aromatic carbon adjacent to C-F bond. Coupled to F (²JCF). |

| C3 | ~110 - 115 | d | ~4-6 Hz | Aromatic carbon. Coupled to F (³JCF). |

| OCH₃ | ~53 - 56 | s | N/A | Typical methoxy carbon chemical shift.[8] |

Authoritative Grounding & Interpretation The most diagnostic feature of the ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for C5, which is expected to be in the range of 230-250 Hz.[9] This large splitting immediately identifies the carbon atom directly attached to the fluorine. The other aromatic carbons will also appear as doublets due to smaller two-bond (²JCF) and three-bond (³JCF) couplings, providing definitive evidence for the fluorine's position on the ring. The distinct chemical shifts for the carbonyl, C-O, and methoxy carbons further solidify the structural assignment.

Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale for IR Spectroscopy IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[10] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. For this molecule, IR is used to quickly confirm the presence of the carboxylic acid (both O-H and C=O stretches), the aromatic ring, and the C-O and C-F bonds. It is an excellent technique for routine quality control.

Experimental Protocol: Solid-State IR (KBr Pellet)

-

Sample Preparation: Grind ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[11]

-

Pellet Formation: Place the powder into a pellet die and press it under high pressure (several tons) to form a transparent or translucent disc.[11]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.

Data Presentation: Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid |

| ~3100-3000 | C-H stretch | Medium | Aromatic C-H |

| ~2950, ~2850 | C-H stretch | Medium | Methoxy C-H |

| ~1720-1700 | C=O stretch | Strong, Sharp | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Medium | Aromatic Ring |

| ~1250 | C-O stretch | Strong | Aryl-O bond (methoxy) |

| ~1100-1000 | C-F stretch | Strong | Aryl-F bond |

Authoritative Grounding & Interpretation The IR spectrum provides a characteristic "fingerprint" for the molecule. The most prominent and diagnostic peak will be the strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹. This peak, in conjunction with the extremely broad O-H absorption from 2500-3300 cm⁻¹, is definitive evidence for the carboxylic acid functional group.[12] The presence of bands in the 1600-1480 cm⁻¹ region confirms the aromatic pyridine ring, and a strong band around 1100-1000 cm⁻¹ is indicative of the C-F bond.[13]

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an unassailable structural proof.

Caption: Workflow for integrated spectroscopic confirmation.

Conclusion

The spectroscopic characterization of this compound is a systematic process where each analytical technique provides a unique and complementary piece of the structural puzzle. High-resolution mass spectrometry confirms the elemental formula. ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity, substitution pattern, and electronic environment of the carbon-hydrogen framework, with characteristic H-F and C-F couplings providing definitive proof of the fluorine's location. Finally, infrared spectroscopy offers rapid confirmation of the key functional groups. Together, these methods provide a robust, self-validating dataset that ensures the identity, purity, and quality of this important pharmaceutical intermediate, underpinning the integrity of subsequent research and development efforts.

References

- SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. (n.d.).

- This compound. (n.d.).

- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025-02-05).

- Alcolea Palafox, M., et al. (2016, March 2). Spectroscopic Characterization of biologically active complexes of Co(II) and Mn(II) with 5-fluorouracil. ResearchGate.

- Moracci, L., et al. (2021). Mass spectrometry in the study of molecular complexes between 5-fluorouracil and catechins. Journal of Mass Spectrometry, 56(1), e4682.

- Mass spectra of fluorocarbons. (n.d.).

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). NIH.

- Osigbemhe, I. G., et al. (2021). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid AND ITS Iron (II) COMPLEXES. FUDMA JOURNAL OF SCIENCES, 5(2).

- Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All institute (M4ALL) - Virginia Commonwealth University.

- 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts.

- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.).

- Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. (n.d.). PMC.

- Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. (n.d.). MDPI.

- Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2023, October 12). NIH.

- High-resolution solid-state 13C NMR study of free and metal-complexed macrocyclic antibiotic ionophores valinomycin, nonactin, and tetranactin. (n.d.). PubMed.

- Table of Characteristic IR Absorptions. (n.d.).

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- Synthesis of 2-amino-5-fluoropyridine. (2025, August 7). ResearchGate.

- 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. (2013, March 8). BG.

- Infrared spectroscopy. (n.d.). The Royal Society of Chemistry.

- Infrared Spectroscopy. (n.d.). MSU chemistry.

- PMR and 13 C NMR Chemical Shifts of 2-5, ppm | Download Table. (n.d.). ResearchGate.

- 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 5-AMINO-2-METHOXY-ISONICOTINIC ACID(183741-91-5) 1H NMR spectrum. (n.d.).

- 5-BROMO-2-FLUORONICOTINIC ACID(29241-66-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound (C7H6FNO3). (n.d.). PubChemLite.

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. High-resolution solid-state 13C NMR study of free and metal-complexed macrocyclic antibiotic ionophores valinomycin, nonactin, and tetranactin: conformational elucidation in solid and solution by conformation-dependent 13C chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. edu.rsc.org [edu.rsc.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-2-methoxyisonicotinic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-2-methoxyisonicotinic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of novel compounds. We will delve into the theoretical prediction of the ¹H NMR spectrum, detailing the expected chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-quality data. Furthermore, this guide offers insights into the interpretation of the spectral data, underpinned by the fundamental principles of NMR spectroscopy and supported by authoritative references.

Introduction: The Significance of this compound and its NMR Characterization

This compound is a substituted pyridine derivative of significant interest in the synthesis of pharmacologically active molecules and functional materials. The precise arrangement of its functional groups—a fluorine atom, a methoxy group, and a carboxylic acid on the isonicotinic acid scaffold—imparts unique electronic and steric properties that are crucial for its application.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural verification and purity analysis of such compounds. It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structure confirmation. A thorough understanding of the ¹H NMR spectrum of this compound is therefore paramount for any researcher working with this compound.

This guide will provide a detailed predictive analysis of the ¹H NMR spectrum, based on established principles of substituent effects on the pyridine ring, and will serve as a practical reference for the acquisition and interpretation of experimental data.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts and multiplicities of these signals are influenced by the electronic effects of the substituents on the pyridine ring.

Molecular Structure and Proton Environments

The structure of this compound contains four distinct proton environments:

-

H-3: The proton at position 3 of the pyridine ring.

-

H-6: The proton at position 6 of the pyridine ring.

-

-OCH₃: The three equivalent protons of the methoxy group.

-

-COOH: The acidic proton of the carboxylic acid group.

Caption: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts (δ)

The chemical shifts of the aromatic protons in pyridine are typically found between δ 7.0 and 8.6 ppm[1]. The positions of the signals for this compound are modulated by the substituents:

-

-COOH group: This electron-withdrawing group deshields the protons on the ring.

-

-F atom: The fluorine atom is strongly electronegative and exerts an inductive electron-withdrawing effect, deshielding nearby protons. It can also have a resonance-donating effect.

-

-OCH₃ group: The methoxy group is electron-donating through resonance, which shields the protons on the ring.

Considering these effects:

-

H-3: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing fluorine and carboxylic acid groups. The shielding effect of the methoxy group is expected to be significant, shifting this proton upfield relative to the protons in unsubstituted isonicotinic acid[2]. A predicted chemical shift is in the range of δ 7.0 - 7.5 ppm .

-

H-6: This proton is ortho to the nitrogen atom and the electron-withdrawing fluorine atom, and meta to the electron-donating methoxy group. The deshielding effects of the nitrogen and fluorine are expected to dominate, shifting this proton downfield. A predicted chemical shift is in the range of δ 8.0 - 8.5 ppm .

-

-OCH₃: The protons of the methoxy group are expected to appear as a singlet in the typical region for methoxy groups attached to an aromatic ring, around δ 3.8 - 4.2 ppm .[3]

-

-COOH: The carboxylic acid proton is highly deshielded and its chemical shift is dependent on concentration and solvent. It is expected to appear as a broad singlet at δ 12.0 - 14.0 ppm .

Predicted Multiplicities and Coupling Constants (J)

The splitting patterns of the signals are determined by spin-spin coupling with neighboring protons and the fluorine atom.

-

H-3: This proton will be coupled to the H-6 proton and the fluorine atom at position 5.

-

H-6: This proton will be coupled to the H-3 proton and the fluorine atom at position 5.

-

-OCH₃: These protons have no adjacent protons and will appear as a singlet (s) .

-

-COOH: This proton will appear as a broad singlet (s) due to rapid chemical exchange and the absence of neighboring protons.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 12.0 - 14.0 | broad s | - |

| H-6 | 8.0 - 8.5 | dd | ³J(H-F) = 6-10, ⁴J(H-H) = 2-3 |

| H-3 | 7.0 - 7.5 | dd | ⁴J(H-F) = 2-4, ⁴J(H-H) = 2-3 |

| -OCH₃ | 3.8 - 4.2 | s | - |

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good first choice due to its ability to dissolve a wide range of compounds, including carboxylic acids. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ may also be suitable. The choice of solvent will affect the chemical shift of the carboxylic acid proton.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

NMR Spectrometer Parameters

-

Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution of coupling patterns.

-

Temperature: The spectrum should be acquired at a constant temperature, typically 25 °C (298 K).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the aromatic protons.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the free induction decay (FID).

-

Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at δ 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons.

Interpretation of the Experimental Spectrum

A systematic approach is crucial for interpreting the ¹H NMR spectrum.[7][8]

Caption: Workflow for ¹H NMR spectrum interpretation.

-

Identify Solvent and TMS Peaks: Locate the residual solvent peak and the TMS signal.

-

Analyze Chemical Shifts: Compare the chemical shifts of the observed signals with the predicted values. The downfield region should contain the aromatic protons, while the upfield region will have the methoxy signal. The carboxylic acid proton will be a broad signal at the far downfield end.

-

Determine Integration Ratios: The integral values should correspond to a ratio of 1:1:3:1 for the H-6, H-3, -OCH₃, and -COOH protons, respectively.

-

Analyze Multiplicities: Examine the splitting patterns of the aromatic signals. They should both appear as doublet of doublets, confirming the H-H and H-F couplings.

-

Assign Signals to Protons: Based on the chemical shifts, integrations, and multiplicities, assign each signal to its corresponding proton in the molecule.

-

Confirm Structure: The complete assignment of all signals should be consistent with the structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that is essential for its structural confirmation and purity assessment. By understanding the interplay of substituent effects on the pyridine ring, a detailed prediction of the spectrum can be made, which serves as a valuable guide for the interpretation of experimental data. The protocols and interpretive strategies outlined in this guide are designed to empower researchers to confidently and accurately characterize this important chemical entity.

References

- This is a placeholder reference as the initial search did not yield a direct spectrum for the target molecule.

-

White Rose Research Online. (2023, April 3). Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

-

MSU chemistry. Proton NMR Table. [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. [Link]

-

PubMed. Design, synthesis, and characterization of new 5-fluorocytosine salts. [Link]

-

Structural analysis of isonicotinic hydrazide Basic units. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

-

YouTube. (2012, December 19). How2: Interpret a proton NMR spectrum. [Link]

-

PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL). [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Journal of the American Chemical Society. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]

Sources

- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 2. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: 13C NMR of 5-Fluoro-2-methoxyisonicotinic Acid

Executive Summary & Structural Context

5-Fluoro-2-methoxyisonicotinic acid (CAS: 884494-81-9) is a critical heterocyclic intermediate, often employed in the synthesis of kinase inhibitors and high-affinity ligands.[1] Its structure features a pyridine core decorated with three distinct functionalities: a carboxylic acid at C4, a fluorine atom at C5, and a methoxy group at C2.[2]

For the analytical chemist, this molecule presents a complex spin system. The presence of Fluorine-19 (

Experimental Methodology

Sample Preparation Protocol

The choice of solvent is non-trivial for isonicotinic acid derivatives. Chloroform-d (

Optimum Protocol:

-

Solvent: Dimethyl sulfoxide-d6 (

) is the gold standard.[1] It disrupts acid dimers via hydrogen bonding, sharpening the carbonyl and aromatic signals. -

Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

-

Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors caused by tube camber.[1]

Instrument Parameters

To resolve the specific Carbon-Fluorine (

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons ( |

| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Quaternary carbons (C2, C4, C5, C=O) have long |

| Spectral Width | 240 ppm | Ensures capture of the carbonyl (~165 ppm) and potential folding artifacts. |

| Scans (NS) | 1024+ | Required for adequate S/N ratio on the quaternary carbons split into doublets. |

Structural Elucidation & Spectral Analysis[4][5][6][7][8][9][10][11]

The Spin System

The

Coupling Magnitude Hierarchy:

- (Direct): ~250–270 Hz (Massive splitting)[1][2]

- (Geminal): ~15–35 Hz[2]

- (Vicinal): ~3–10 Hz[2]

- (Long-range): ~0–5 Hz[1][2]

Predicted Chemical Shifts & Coupling Constants

Note: Values are synthesized from substituent chemical shift (SCS) additivity rules for polysubstituted pyridines in DMSO-d6.

| Carbon Label | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |

| C=O | Carboxyl | 164.5 – 166.0 | Doublet (d) | Often appears as a singlet due to small coupling.[1][2] | |

| C2 | C-OMe | 163.0 – 164.5 | Doublet (d) | Deshielded by OMe and N. | |

| C5 | C-F | 148.0 – 155.0 | Doublet (d) | Diagnostic Peak. Very large splitting; center of doublet is the shift.[1][2] | |

| C6 | C-H (Ortho to F) | 145.0 – 147.0 | Doublet (d) | Significant splitting due to proximity to F. | |

| C4 | C-COOH (Ipso) | 138.0 – 142.0 | Doublet (d) | Quaternary; intensity will be lower.[1][2] | |

| C3 | C-H (Meta to F) | 108.0 – 112.0 | Doublet (d) | Shielded by Ortho-OMe effect.[1][2] | |

| OMe | Methoxy | 53.0 – 55.0 | Singlet (s) | N/A | No significant F-coupling observed.[1][2] |

Visualizing the Coupling Logic

The following diagram illustrates the flow of assignment logic, moving from the most obvious signals to the subtle couplings.

Figure 1: Logical workflow for assigning the 13C NMR spectrum of a fluorinated pyridine.

Troubleshooting & Validation

Distinguishing Couplings from Impurities

A common error is mistaking the two legs of a C-F doublet for two separate impurity peaks.

-

Validation Test: Run the spectrum at a different magnetic field strength (e.g., 400 MHz vs. 600 MHz).

-

True Coupling: The separation in Hertz (

) remains constant. -

Impurities: The separation in Hertz changes (because chemical shift is field-dependent).

-

The "Missing" Quaternary Carbons

If C4 or C5 are invisible:

-

Cause: Long relaxation times (

) and splitting of signal intensity into doublets reduce the Signal-to-Noise (S/N) ratio.[1] -

Solution: Increase the relaxation delay (D1) to 5 seconds and increase the number of scans (NS) by a factor of 4.

References

-

Reich, H. J. (2024).[2] Carbon-Fluorine Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975).[2][4] Fluoropyridines.[4] Carbon-13 Chemical Shifts and Carbon-Fluorine Coupling Constants. Journal of the American Chemical Society, 97(7), 1808–1813.[2][4] Retrieved from [Link][1][2]

-

Chemical Instrumentation Facility. (2013).[2] NMR Sample Preparation Guide. Iowa State University. Retrieved from [Link][1][2]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 5-Fluoro-2-methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mass spectrometric analysis of 5-Fluoro-2-methoxyisonicotinic acid, a key intermediate in pharmaceutical research. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to empower researchers in their analytical endeavors.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid with significant applications in organic synthesis, particularly as a building block for bioactive compounds.[1] Its precise characterization is paramount for ensuring the quality and integrity of subsequent pharmaceutical development. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| CAS Number | 884495-30-1 | [1] |

| Appearance | White Powder | [1] |

| Boiling Point | 372°C at 760 mmHg | [1] |

| Storage | 2-8°C, under inert gas | [1] |

Core Principles of Mass Spectrometry for Small Molecule Analysis

The analysis of this compound primarily relies on "soft ionization" techniques, which minimize in-source fragmentation and preserve the molecular ion.[2]

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier choice for polar molecules like this compound.[2][3][4] It involves the formation of highly charged droplets from a sample solution, which then evaporate to yield gas-phase ions.[3] Due to the presence of an acidic carboxylic acid group and a basic pyridine nitrogen, this compound can be analyzed in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): The pyridine nitrogen is the most likely site of protonation. A trace amount of formic or acetic acid in the mobile phase can enhance the formation of the [M+H]⁺ ion.[5][6]

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion. The addition of a small amount of a weak base like ammonium hydroxide can facilitate this process.[5]

Collision-Induced Dissociation (CID)

To gain structural information, tandem mass spectrometry (MS/MS) is employed. Collision-induced dissociation (CID) is a common technique where precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen).[7][8] This collision converts kinetic energy into internal energy, leading to bond cleavage and the formation of characteristic fragment ions.[7][8] The resulting fragmentation pattern provides a "fingerprint" for the molecule, enabling its unambiguous identification.

Predicted Mass Spectrometric Behavior and Fragmentation Pathways

Based on the structure of this compound, we can predict its fragmentation pathways under CID. The presence of the carboxylic acid, methoxy group, fluorine atom, and the pyridine ring will all influence the fragmentation pattern.

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule ([M+H]⁺) at m/z 172.04 is the expected precursor ion. Key fragmentation pathways are likely to involve the loss of small, stable neutral molecules.

Caption: Predicted ESI+ Fragmentation of this compound.

-

Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids is the loss of water, leading to the formation of an acylium ion. This would result in a fragment at m/z 154.03.

-

Decarboxylation (Loss of CO₂): While less common in positive ion mode compared to negative ion mode, the loss of carbon dioxide could occur, yielding a fragment at m/z 128.05.

-

Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage, resulting in the loss of a methyl radical and the formation of a fragment ion at m/z 157.02. This is a common fragmentation for methoxy-substituted aromatic compounds.[9]

-

Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting acylium ion can lose carbon monoxide, producing a fragment at m/z 126.04.

Negative Ion Mode ([M-H]⁻) Fragmentation

The deprotonated molecule ([M-H]⁻) at m/z 170.03 is the expected precursor ion in negative ion mode.

Caption: Predicted ESI- Fragmentation of this compound.

-

Decarboxylation (Loss of CO₂): The most prominent fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide, resulting in a highly stable carbanion. This would generate a major fragment ion at m/z 126.02.

-

Loss of a Methyl Radical (•CH₃): Following decarboxylation, the resulting anion could potentially lose a methyl radical from the methoxy group, although this is generally less favorable in negative ion mode. This would lead to a fragment at m/z 111.00.

Experimental Protocols

To ensure reproducible and high-quality data, a systematic approach to method development is crucial.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition to achieve a final concentration suitable for the instrument's sensitivity (typically in the range of 1-10 µg/mL for initial method development).

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

A reversed-phase liquid chromatography method is recommended for the separation of this compound from potential impurities.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for polar and non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation in positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient to ensure elution of the analyte and any impurities. |

| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |

| Injection Volume | 2 µL | A small injection volume minimizes peak distortion. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

Mass Spectrometry Parameters (Example for a Triple Quadrupole)

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Capillary Voltage | 3.5 kV | -3.0 kV |

| Cone Voltage | 30 V | -30 V |

| Desolvation Temp. | 400 °C | 400 °C |

| Desolvation Gas Flow | 800 L/hr | 800 L/hr |

| Collision Gas | Argon | Argon |

| Collision Energy | 10-30 eV (Optimize for key transitions) | 10-30 eV (Optimize for key transitions) |

Data Analysis and Interpretation

High-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (TOF) or Orbitrap instrument, is invaluable for confirming the elemental composition of the precursor and fragment ions.

Expected High-Resolution Masses

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₇FNO₃⁺ | 172.0404 |

| [M-H]⁻ | C₇H₅FNO₃⁻ | 170.0258 |

| [M+H-H₂O]⁺ | C₇H₅FNO₂⁺ | 154.0299 |

| [M-H-CO₂]⁻ | C₆H₅FNO⁻ | 126.0350 |

Conclusion

The mass spectrometric analysis of this compound is a robust and informative approach for its characterization. By leveraging soft ionization techniques like ESI coupled with CID, detailed structural information can be obtained. The predictable fragmentation patterns, centered around the loss of small neutral molecules from the carboxylic acid and methoxy functional groups, provide a reliable fingerprint for identification and quantification. The methodologies outlined in this guide serve as a comprehensive starting point for researchers to develop and validate their own analytical methods for this important pharmaceutical intermediate.

References

- Vertex AI Search. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.

- Google Scholar. Mass spectra of fluorocarbons.

- PubChem. 5-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3.

- Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.

- PubChem. 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3.

- eGyanKosh.

- Carbosynth. This compound.

- Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid 97.

- MDPI. Furan Dissociation Induced by Collisions with H 3 + and C + Ions.

- Wikipedia.

- ResearchGate.

- Chemistry LibreTexts.

- Analytica Chimica Acta.

- Wiley Online Library.

- Wikipedia.

- Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- ResearchGate. MS n spectra of P-5: MS spectrum (A); MS 2 spectrum ( precursor ion was...

- University of Illinois.

- PMC. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- ResearchGate.

- PMC. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals.

- SlidePlayer. Ion fragmentation of small molecules in mass spectrometry.

- NIH. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.

- Spectroscopy Solutions. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.

- National MagLab.

- RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

- YouTube. Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS.